REACTION_SMILES
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[CH3:24][CH2:25][OH:26].[Cl:1][c:2]1[c:3]([C:16]([CH3:17])([CH3:18])[CH3:19])[cH:4][c:5]([N:8]2[C:9](=[O:15])[N:10]([CH3:14])[CH2:11][CH:12]2[OH:13])[n:6][n:7]1.[H:22][H:23].[NH4+:20].[OH-:21]>>[cH:2]1[c:3]([C:16]([CH3:17])([CH3:18])[CH3:19])[cH:4][c:5]([N:8]2[C:9](=[O:15])[N:10]([CH3:14])[CH2:11][CH:12]2[OH:13])[n:6][n:7]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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CN1CC(O)N(c2cc(C(C)(C)C)c(Cl)nn2)C1=O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN1CC(O)N(c2cc(C(C)(C)C)c(Cl)nn2)C1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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CN1CC(O)N(c2cc(C(C)(C)C)cnn2)C1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |